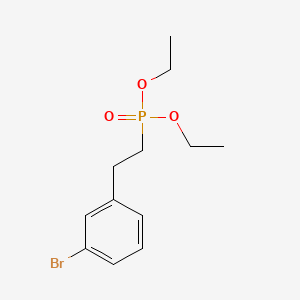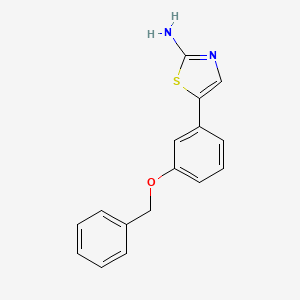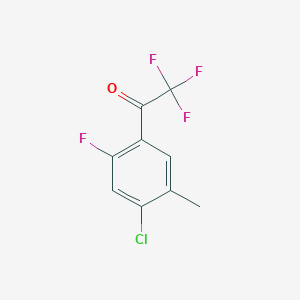
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C9H5ClF4O It is characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a trifluoromethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-2-fluoro-5-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and enhance yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroacetic acid.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
- 4-Chloro-2-methylphenylboronic acid
- (5-Chloro-2-fluoro-4-methylphenyl)boronic acid
Uniqueness
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Propriétés
Formule moléculaire |
C9H5ClF4O |
|---|---|
Poids moléculaire |
240.58 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5ClF4O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3 |
Clé InChI |
FEDXWAWLWLMWRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


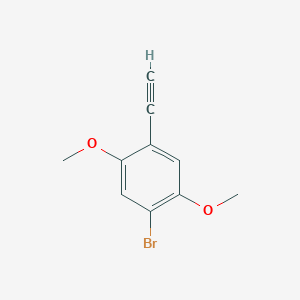
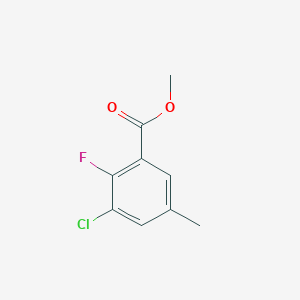
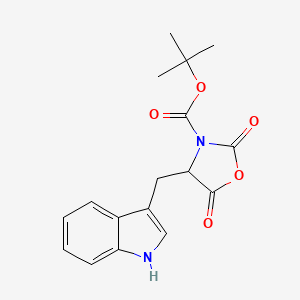

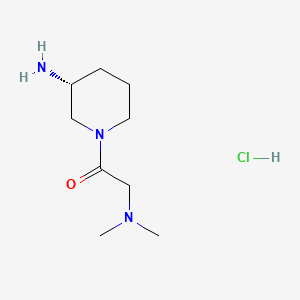
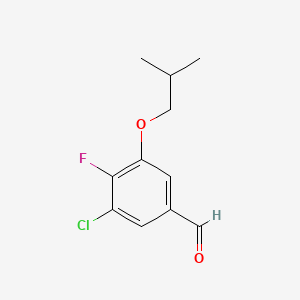
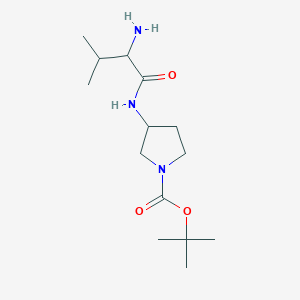
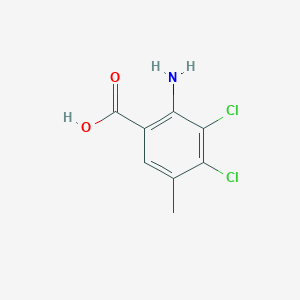
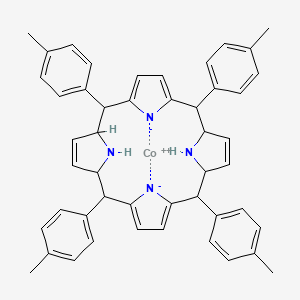
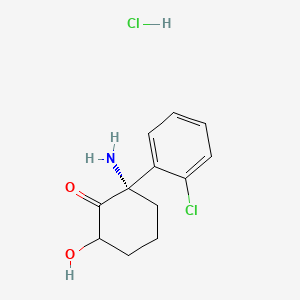

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
